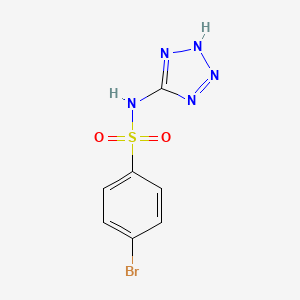

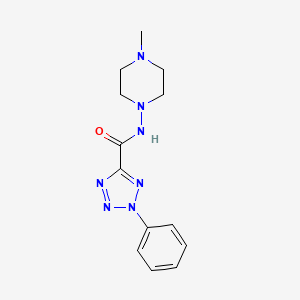

![molecular formula C10H11N3O B2473723 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 926228-98-0](/img/structure/B2473723.png)

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a compound that has been synthesized and studied for its potential applications . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in the literature . The structures of these compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been established by NMR and MS analysis . The structure is also influenced by O/N interactions and C-H contacts .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- The compound has been utilized in the synthesis of new bis-1,2,4-triazole derivatives, demonstrating its utility in creating novel chemical entities (Bekircan & Bektaş, 2006).

Fungicidal Activity

- Derivatives of this compound have been synthesized and shown to exhibit moderate to excellent fungicidal activity, indicating its potential in agricultural and pharmaceutical applications (Mao, Song & Shi, 2013).

Synthesis of Triazole Phenyl Methanones

- It serves as a functional core for the synthesis of substituted triazole phenylmethanones, highlighting its importance in medicinal chemistry and drug discovery (Sonawane & Sagare, 2023).

Catalytic Applications

- 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol derivatives have been used in the synthesis of ruthenium(II) complexes, showing potential in catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013).

Antimicrobial Properties

- Derivatives of this compound have been synthesized and characterized, with some showing significant antimicrobial activities against bacteria and fungi, making them promising candidates for antimicrobial drug development (Bochao et al., 2017).

Structural and Molecular Studies

- The structural analysis of this compound and its derivatives has provided insights into their molecular interactions and properties, contributing to the understanding of molecular design and chemical synthesis (Abdel-Wahab, Farahat, Kariuki & El‐Hiti, 2023).

Synthesis of Key Intermediates

- The compound has been used in the synthesis of key intermediates for the development of agricultural fungicides, demonstrating its importance in agrochemical research (Ji, Niu, Liu, Wang & Dai, 2017).

Exploration of Chemical Properties

- Research on this compound and its derivatives has contributed to the exploration of their chemical properties, including bond lengths, charge delocalization, and electronic structure, enhancing the understanding of triazole chemistry (Hotsulia & Fedotov, 2020).

Development of Corrosion Inhibitors

- This compound has been studied for its potential as a corrosion inhibitor, particularly in protecting mild steel in corrosive environments, demonstrating its application in material science and engineering (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum & Takriff, 2020).

Advancement in Pharmaceutical Research

- The compound's derivatives have been synthesized and evaluated for various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties, highlighting its significance in the development of new therapeutic agents (Mosti, Menozzi, Schenone, Cervo, Esposito & Marmo, 1990).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol might interact with its targets in a similar manner, leading to cell death.

Biochemical Pathways

Related compounds have been shown to affect the proliferation of cancer cells , suggesting that this compound may also influence cell growth and division pathways.

Result of Action

Related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that this compound may also have anti-proliferative effects.

Eigenschaften

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPLFDFHFDDHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=NC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

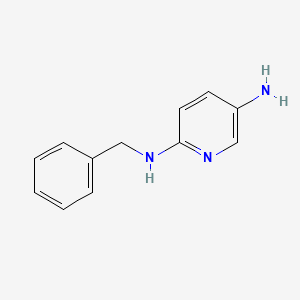

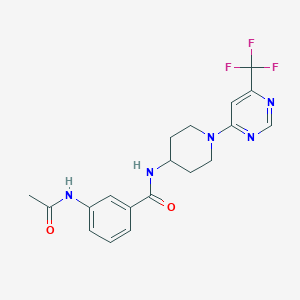

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)

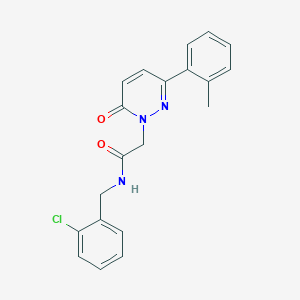

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

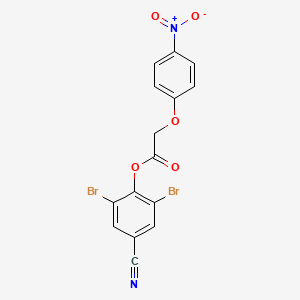

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)

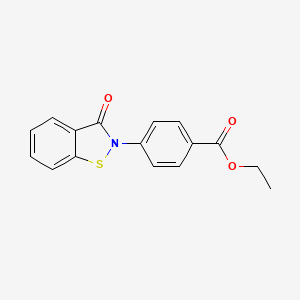

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)